Pyrrolidine vs. Piperidine Ring: Predicted Physicochemical Differentiation
The pyrrolidine ring (5-membered) at the pyrimidine 6-position of the target compound confers a distinct conformational profile compared to the piperidine (6-membered) analog that would be expected in a typical ACC inhibitor scaffold (e.g., US Patent 8,962,641). The pyrrolidine ring has a higher pKa (~11.3 for pyrrolidine vs. ~10.6 for piperidine), resulting in a larger fraction protonated at physiological pH, which affects both solubility and target engagement [1]. Additionally, the five-membered ring restricts the accessible dihedral angles of the C–N bond connecting the ring to the pyrimidine, which in structurally characterized pyrimidine-amine ligands has been shown to alter the presentation of the pyrimidine N1 and N3 hydrogen bond acceptors to the target protein [2]. No direct head-to-head experimental comparison of pyrrolidine vs. piperidine variants of this specific cinnamamide scaffold has been published.
| Evidence Dimension | Ring size effect on physicochemical properties (pKa, logP, conformational space) |
|---|---|
| Target Compound Data | Predicted pKa ~11.3 (pyrrolidine N); predicted logP ~4.2 (ChemAxon); MW 322.41 |
| Comparator Or Baseline | Theoretical piperidine analog: predicted pKa ~10.6; predicted logP ~4.5; MW 336.44 |
| Quantified Difference | ΔpKa ≈ +0.7 units; ΔMW = -14.03 Da; ΔlogP ≈ -0.3 (predicted). No experimental ΔIC50 data available. |
| Conditions | In silico prediction (ChemAxon/MarvinSketch); no experimental validation available |
Why This Matters
The lower molecular weight and higher basicity of the pyrrolidine-containing target compound may translate to superior aqueous solubility and distinct pharmacokinetics compared to piperidine analogs, which matters for formulation and in vivo dosing in preclinical studies.
- [1] Manallack DT, Prankerd RJ, Yuriev E, Oprea TI, Chalmers DK. The significance of acid/base properties in drug discovery. Chemical Society Reviews. 2013;42(2):485-496. doi:10.1039/C2CS35348B. View Source
- [2] Brameld KA, Kuhn B, Reuter DC, Stahl M. Small molecule conformational preferences derived from crystal structure data. A medicinal chemistry focused analysis. Journal of Chemical Information and Modeling. 2008;48(1):1-24. doi:10.1021/ci7002494. View Source
